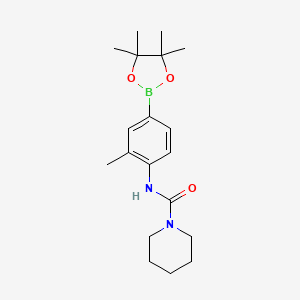
N-(2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)piperidine-1-carboxamide
カタログ番号:
B2730282
CAS番号:
2246754-80-1
分子量:
344.26
InChIキー:
ZNORGKKRQHXHPF-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a piperidine derivative with a boronic ester and a phenyl group attached. Piperidine is a common motif in many pharmaceuticals and the boronic ester could potentially be used in various chemical reactions .
Molecular Structure Analysis
The compound contains a piperidine ring, which is a six-membered ring with one nitrogen atom. It also has a phenyl group and a boronic ester attached. The boronic ester, characterized by a boron atom connected to two oxygen atoms, is particularly interesting as it is often used in Suzuki coupling reactions .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds containing boronic esters are often used in Suzuki coupling reactions . This is a type of cross-coupling reaction, used to form carbon-carbon bonds.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. Piperidine derivatives are often basic due to the presence of the nitrogen atom. The boronic ester could potentially make the compound susceptible to hydrolysis .科学的研究の応用
Inhibitors in Chemical Synthesis and Medicinal Chemistry
- Chemical Synthesis and Enzyme Inhibition: Piperidine derivatives have been studied for their role in inhibiting specific enzymes or pathways. For instance, 1-(1,3,5-triazin-yl)piperidine-4-carboxamide derivatives have been identified as inhibitors of soluble epoxide hydrolase, showcasing the compound's potential in targeting specific enzymes for therapeutic purposes (R. Thalji et al., 2013).
Antimycobacterial Research
- Antimycobacterial Activity: Studies on spiro-piperidin-4-ones through 1,3-dipolar cycloaddition have demonstrated significant activity against Mycobacterium tuberculosis, suggesting the potential of piperidine derivatives in antimycobacterial research and treatment (R. Kumar et al., 2008).
Anti-angiogenic and DNA Cleavage Studies
- Anti-angiogenic Properties: Novel N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives have been synthesized and shown to exhibit significant anti-angiogenic and DNA cleavage activities, indicating their potential as anticancer agents (Vinaya Kambappa et al., 2017).
Neuroinflammation Imaging
- Imaging of Neuroinflammation: Derivatives targeting the CSF1R, a microglia-specific marker, have been developed for PET imaging of reactive microglia, highlighting their application in studying neuroinflammation and its contribution to neuropsychiatric disorders (A. Horti et al., 2019).
Synthesis of Polyamides
- Polyamide Synthesis: Research into the synthesis of polyamides containing nucleobase derivatives showcases the utility of specific piperidine derivatives in creating polymers with potential applications in material science and biotechnology (M. Hattori & M. Kinoshita, 1979).
将来の方向性
特性
IUPAC Name |
N-[2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29BN2O3/c1-14-13-15(20-24-18(2,3)19(4,5)25-20)9-10-16(14)21-17(23)22-11-7-6-8-12-22/h9-10,13H,6-8,11-12H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNORGKKRQHXHPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NC(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tet...
Cat. No.: B2730200
CAS No.: 2034592-37-3
6-methyl-4-(3-nitrophenyl)-N-pyridin-2-yl-2-sulfanylide...
Cat. No.: B2730201
CAS No.: 476365-01-2
2,4-dihydroxy-5,6-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d...
Cat. No.: B2730202
CAS No.: 1795357-35-5
(2S)-2-(1,3-Benzodioxol-5-yl)propan-1-amine
Cat. No.: B2730203
CAS No.: 83329-25-3
![(4-(Naphthalen-1-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2730200.png)
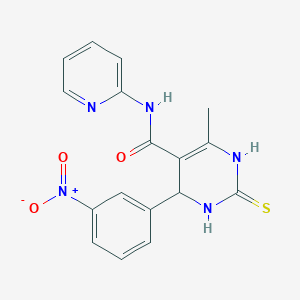
![2,4-dihydroxy-5,6-dimethyl-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)nicotinamide](/img/structure/B2730202.png)
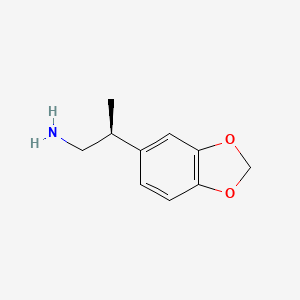
![Benzo(3,4)bicyclo[3.2.1]octen-2-one](/img/structure/B2730205.png)
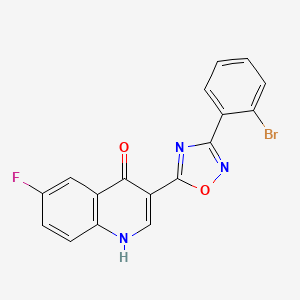
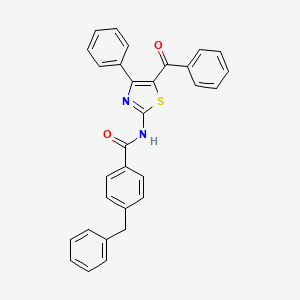

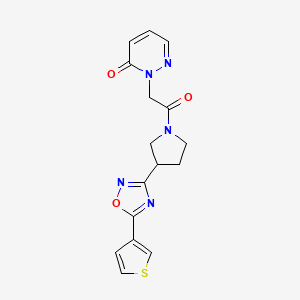

![2-Chloro-1-[2-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B2730217.png)

![Tert-butyl 1-[[4-(prop-2-enoylamino)benzoyl]amino]cyclohexane-1-carboxylate](/img/structure/B2730219.png)
![5-(Tert-butyl)-7-chloro-3-(p-tolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2730220.png)
